
(4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol is a complex organic molecule characterized by its unique structure, which includes an indole ring and multiple double bonds. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol typically involves multiple steps, including the formation of the indole ring and the introduction of the triene and diol functionalities. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Triene System: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to form the conjugated triene system.
Formation of the Diol: The diol functionality can be introduced through dihydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diol and triene functionalities. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reduction reactions can target the double bonds in the triene system, using reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of complex natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of (4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding, while the triene system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
(4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol: shares structural similarities with other indole-containing compounds, such as tryptophan and serotonin.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole ring and a hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its combination of an indole ring with a conjugated triene system and diol functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C23H31NO2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
(4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol |
InChI |
InChI=1S/C23H31NO2/c1-16(2)14-22(25)23(26)18(4)9-7-8-17(3)12-13-19-15-24-21-11-6-5-10-20(19)21/h5-6,9-12,14-15,22-26H,7-8,13H2,1-4H3/b17-12+,18-9+/t22-,23+/m0/s1 |
InChI 键 |
RWUFSDSPFFBHHT-ITUBUZOLSA-N |
手性 SMILES |
CC(=C[C@@H]([C@@H](/C(=C/CC/C(=C/CC1=CNC2=CC=CC=C21)/C)/C)O)O)C |
规范 SMILES |
CC(=CC(C(C(=CCCC(=CCC1=CNC2=CC=CC=C21)C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Leu3]-Oxytocin](/img/structure/B12424048.png)
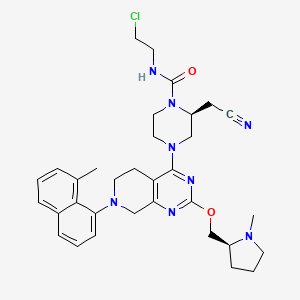
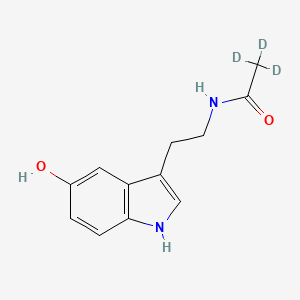
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
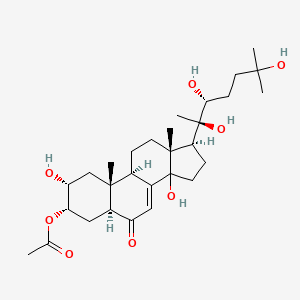
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
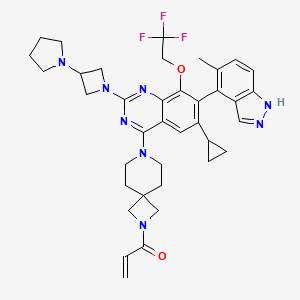
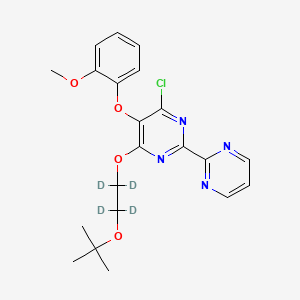
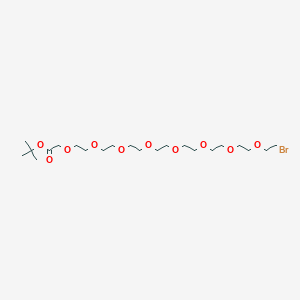
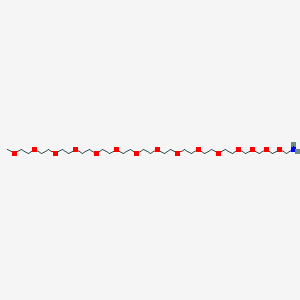
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
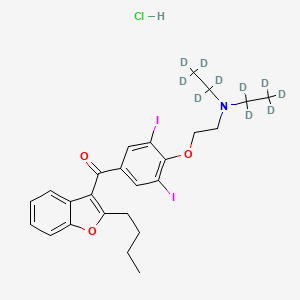
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
